Cas no 81246-80-2 (5'-O-DMT-2'-TBDMS-Uridine)

5'-O-DMT-2'-TBDMS-Uridine Chemical and Physical Properties
Names and Identifiers
-
- 5'-O-DMT-2'-TBDMS-Uridine
- 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyld methylsilyl)oxy)-4-hydroxytetrahydrofu...
- 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 2'-O-tert-Butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)uridine
- 2'-O-TERT-BUTYLDIMETHYLSILYL-5'-O-DMT-URIDINE
- 5’-DMT-2’-TBDMS-rU
- 5'-DMT-2'-TBDMS-RU
- 2'-O-(tert-Butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)uridine
- C36H44N2O8Si
- 2618AC
- 2'-O-tertButyldimethylsilyl-5'-O-DMT-uridine
- 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-uridine
- 5'-O-(4,4'-Dimethoxytrity
- 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]uridine (ACI)
- 2′-O-tert-Butyldimethylsilyl-5′-O-(4,4′-dimethoxytrityl)uridine
- 1-[(2R,3R,4R,5R)-5-{[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]METHYL}-3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-HYDROXYOXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE
- 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldmethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- AKOS015999127
- 1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- AS-10167
- CS-0154964
- DA-70191
- AC-32207
- DTXSID50451982
- 81246-80-2
- 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
- SCHEMBL1582059
- MFCD00135726
- C76600
- 5'-O-(4,4'-Dimethoxytrityl) 2'-O-[(1,1-dimethylethyl)-dimethylsilyl]-uridine
- J-700365
- PD158436
- J-700111
- HY-W102322
-
- MDL: MFCD00135726
- Inchi: 1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1
- InChI Key: KVHQIELPHWJPSY-WXQJYUTRSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O[Si](C)(C)C(C)(C)C)[C@H](N2C=CC(=O)NC2=O)O1
Computed Properties
- Exact Mass: 660.28669290g/mol
- Monoisotopic Mass: 660.28669290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 47
- Rotatable Bond Count: 12
- Complexity: 1070
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116
Experimental Properties
- Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (3.5E-5 g/L) (25 ºC),
5'-O-DMT-2'-TBDMS-Uridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD215388)
5'-O-DMT-2'-TBDMS-Uridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O29890-10g |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 97% | 10g |
¥4486.0 | 2023-07-10 | |
MedChemExpress | HY-W102322-100mg |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 99.63% | 100mg |
¥500 | 2023-08-31 | |
TRC | D494218-500mg |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 500mg |
$ 70.00 | 2022-06-05 | ||
abcr | AB496831-100 mg |
5'-o-Dmt-2'-tbdms-uridine; 98% |
81246-80-2 | 100mg |
€541.30 | 2023-06-15 | ||
Matrix Scientific | 091170-250mg |
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, 95+% |
81246-80-2 | 95+% | 250mg |
$435.00 | 2023-09-06 | |
Chemenu | CM137920-1g |
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
81246-80-2 | 97% | 1g |
$163 | 2022-09-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225604-100mg |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 98% | 100mg |
¥150.00 | 2024-07-28 | |
1PlusChem | 1P008L9O-100g |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 98% | 100g |
$2216.00 | 2025-02-24 | |
MedChemExpress | HY-W102322-250mg |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 99.63% | 250mg |
¥148 | 2024-04-17 | |
A2B Chem LLC | AE00012-100g |
5'-O-Dmt-2'-TBDMS-uridine |
81246-80-2 | 98% | 100g |
$2098.00 | 2024-04-19 |
5'-O-DMT-2'-TBDMS-Uridine Production Method
Synthetic Routes 1
1.2 Reagents: Imidazole Solvents: Dimethylformamide
1.3 Reagents: Methylamine Solvents: Ethanol
1.4 Solvents: Dichloromethane
1.5 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Pyridine
1.6 Reagents: Pyridine
1.7 Solvents: Methanol
Synthetic Routes 2
1.2 12 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Synthetic Routes 3
1.2 Reagents: Pyridine , Hydrofluoric acid, homopolymer, compd. with pyridine ; 2 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
1.4 Reagents: Pyridine ; rt
1.5 12 h, rt
1.6 Solvents: Methanol ; rt
Synthetic Routes 4
1.2 rt; 24 h, rt
1.3 Reagents: Methanol , Diisopropylethylamine ; rt
Synthetic Routes 5
Synthetic Routes 6
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ; rt
5'-O-DMT-2'-TBDMS-Uridine Raw materials
- 2'-O-tert-Butyldimethylsilyluridine
- 5'-O-DMT-rU
- 4,4'-Dimethoxytrityl chloride
- tert-butyl(chloro)dimethylsilane
- Uridine
5'-O-DMT-2'-TBDMS-Uridine Preparation Products
5'-O-DMT-2'-TBDMS-Uridine Related Literature
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on 5'-O-DMT-2'-TBDMS-Uridine
Recent Advances in the Synthesis and Applications of 5'-O-DMT-2'-TBDMS-Uridine (CAS: 81246-80-2)
The compound 5'-O-DMT-2'-TBDMS-Uridine (CAS: 81246-80-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its critical role as a protected nucleoside intermediate in oligonucleotide synthesis. Recent studies have focused on optimizing its synthetic pathways, exploring its applications in mRNA therapeutics, and improving its scalability for industrial production. This research brief consolidates the latest findings and technological advancements related to this compound, providing a comprehensive overview for professionals in the field.
One of the key advancements in the synthesis of 5'-O-DMT-2'-TBDMS-Uridine involves the development of more efficient protecting group strategies. Researchers have reported improved yields and reduced side reactions by employing novel catalysts and reaction conditions. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated that the use of palladium-based catalysts significantly enhances the selectivity of the 2'-TBDMS protection step, minimizing undesired byproducts. This innovation is particularly relevant for large-scale production, where yield and purity are paramount.
In addition to synthetic improvements, recent research has explored the compound's applications in mRNA vaccine development. The COVID-19 pandemic has underscored the importance of mRNA technology, and 5'-O-DMT-2'-TBDMS-Uridine serves as a crucial building block for modified nucleosides that enhance mRNA stability and translational efficiency. A 2022 study in Nature Biotechnology highlighted how incorporating this protected uridine derivative into mRNA sequences can reduce immunogenicity while maintaining high levels of protein expression, a finding with profound implications for future therapeutic designs.
Another area of interest is the compound's potential in antisense oligonucleotide (ASO) therapies. Researchers have investigated its utility in constructing chemically modified ASOs that target disease-causing RNAs with high specificity. A recent publication in Nucleic Acids Research (2023) detailed how 5'-O-DMT-2'-TBDMS-Uridine-derived modifications can improve the pharmacokinetic properties of ASOs, such as increased resistance to nucleases and enhanced cellular uptake. These modifications are being tested in preclinical models for neurodegenerative diseases and cancers, showing promising preliminary results.
Despite these advancements, challenges remain in the industrial-scale production of 5'-O-DMT-2'-TBDMS-Uridine. Issues such as cost-effective raw material sourcing, environmental sustainability of synthetic routes, and regulatory compliance are active areas of research. A 2023 industry report by Chemical & Engineering News emphasized the need for greener chemistry approaches, including biocatalytic methods, to address these challenges. Several biotech firms are now investing in enzyme-mediated synthesis pathways, which could revolutionize the production landscape in the coming years.
In conclusion, 5'-O-DMT-2'-TBDMS-Uridine (CAS: 81246-80-2) continues to be a pivotal compound in nucleic acid therapeutics, with ongoing research uncovering new synthetic methods and therapeutic applications. The integration of advanced catalytic systems, mRNA technology, and sustainable production practices positions this molecule at the forefront of modern pharmaceutical innovation. Future studies are expected to further elucidate its role in next-generation therapies and large-scale manufacturing processes.
81246-80-2 (5'-O-DMT-2'-TBDMS-Uridine) Related Products
- 2877751-13-6(N-{[4-fluoro-1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}acetamide)
- 2436-68-2(L-Phenylalanine, N-1H-purin-6-yl-)
- 1934471-75-6(1-(2-hydroxyethyl)cyclohexane-1-carbaldehyde)
- 2649013-83-0(3-isocyanatopropyl 2-methylpropanoate)
- 1204518-08-0(3-(Trifluoromethyl)phenyl(2,4,6-trimethylphenyl)iodonium Triflate)
- 1637310-40-7(6-(bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide)
- 1206524-20-0(2-(Bromomethyl)-3-(trifluoromethyl)pyrazine)
- 2242758-08-1(Tesnatilimab)
- 2171740-51-3(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyhexan-3-yl)carbamoylbutanoic acid)
- 2227682-75-7((2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine)
